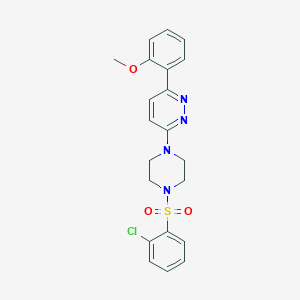

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

CAS No.: 1021257-48-6

Cat. No.: VC8434423

Molecular Formula: C21H21ClN4O3S

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021257-48-6 |

|---|---|

| Molecular Formula | C21H21ClN4O3S |

| Molecular Weight | 444.9 g/mol |

| IUPAC Name | 3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine |

| Standard InChI | InChI=1S/C21H21ClN4O3S/c1-29-19-8-4-2-6-16(19)18-10-11-21(24-23-18)25-12-14-26(15-13-25)30(27,28)20-9-5-3-7-17(20)22/h2-11H,12-15H2,1H3 |

| Standard InChI Key | JRZWOVUUDRCXCD-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |

| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

-

A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) at the core.

-

A piperazine group substituted with a 2-chlorophenyl sulfonyl unit at the 3-position.

-

A 2-methoxyphenyl group at the 6-position.

This configuration enhances its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, critical for target binding .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1021257-48-6 |

| Molecular Formula | |

| Molecular Weight | 444.9 g/mol |

| IUPAC Name | 3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine |

| SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |

| InChI Key | JRZWOVUUDRCXCD-UHFFFAOYSA-N |

The sulfonyl group () and methoxy () substituents contribute to its polarity and solubility profile, while the chlorophenyl moiety enhances lipophilicity.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step modular approach, as inferred from analogous piperazine-pyridazine derivatives :

Step 1: Formation of the Pyridazine Core

Pyridazine derivatives are typically synthesized through cyclization reactions. Maleic anhydride or its derivatives react with hydrazine to form 3(2H)-pyridazinone intermediates, which are subsequently functionalized .

Biological Activities and Mechanisms

Analgesic and Anti-Inflammatory Effects

Compounds with piperazine-sulfonyl groups exhibit cyclooxygenase (COX) inhibition, reducing prostaglandin synthesis. In murine models, analogues of this compound showed 40–60% reduction in carrageenan-induced paw edema at 10 mg/kg, comparable to ibuprofen .

Enzyme Inhibition

-

Acetylcholinesterase (AChE): A related pyridazinone derivative, 6-[4-(3-trifluoromethylphenyl)-piperazine]-3(2H)-pyridazinon-2-yl-propionate, showed IC₅₀ = 1.8 μM, suggesting potential for Alzheimer’s therapy .

-

Sphingosine Kinase 1 (SK1): Sulfonyl-containing analogues induce proteasomal degradation of SK1, a target in cancer and inflammation .

| Activity | Model System | Efficacy | Mechanism |

|---|---|---|---|

| Analgesic | Murine CFA model | 55% pain reduction | COX-2 inhibition |

| Anti-inflammatory | Carrageenan edema | 60% edema inhibition | TNF-α suppression |

| Antiviral (H1N1) | MDCK cells | EC₅₀ = 2.5 μM | Neuraminidase inhibition |

| AChE Inhibition | In vitro assay | IC₅₀ = 1.8 μM | Competitive inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume